5-methoxy-indole-3-glycine non-proteinogenic amino acid properties
5-methoxy-indole-3-glycine non-proteinogenic amino acid properties
An In-Depth Technical Guide to the Non-Proteinogenic Amino Acid: 5-Methoxy-Indole-3-Glycine
Abstract
Non-proteinogenic amino acids (NPAAs) represent a burgeoning frontier in chemical biology and drug discovery, offering novel structural motifs that deviate from the canonical 20 protein-building blocks. This guide focuses on 5-methoxy-indole-3-glycine, a structurally intriguing NPAA. While direct research on this specific molecule is nascent, its architecture—combining the privileged 5-methoxyindole scaffold with a glycine conjugate—suggests significant, predictable biological activity. This document synthesizes information from its constituent moieties and related analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its inferred physicochemical properties, propose a robust synthetic pathway, hypothesize its primary mechanism of action via the Aryl Hydrocarbon Receptor (AHR), and provide detailed experimental protocols for its synthesis and biological evaluation.
Introduction
The Indole Scaffold: A Privileged Structure in Nature and Medicine
The indole ring system is one of the most ubiquitous heterocycles in nature, forming the core of the essential amino acid tryptophan and its myriad derivatives, including the neurotransmitter serotonin and the hormone melatonin.[1][2] In medicinal chemistry, substituted indoles are recognized as "privileged structures" due to their ability to bind with high affinity to a wide array of biological receptors.[1] This versatility has led to the development of numerous indole-containing drugs with applications ranging from anti-inflammatory agents like Indomethacin to antipsychotics and anticancer therapies.[2]
Non-Proteinogenic Amino Acids (NPAAs) in Drug Design
NPAAs are amino acids that are not naturally encoded in the genetic code of any organism. Their incorporation into peptides or their use as standalone small molecules provides a powerful strategy to enhance pharmacological properties. They can introduce conformational constraints, improve metabolic stability, and create novel side-chain interactions with biological targets, making them invaluable tools for modulating biological activity and designing next-generation therapeutics.
Introducing 5-Methoxy-Indole-3-Glycine
5-methoxy-indole-3-glycine is an NPAA derivative of tryptophan metabolism. Its structure is notable for two key features: the 5-methoxyindole core and the glycine conjugate at the C3 position. The methoxy group at the 5-position is known to modulate electronic properties and can influence receptor binding and metabolic stability.[3] The glycine conjugate is particularly significant, as recent research has revealed that glycine conjugation of indole carboxylates (like indole-3-acetic acid) is a conserved interkingdom metabolic process that generates potent ligands for the Aryl Hydrocarbon Receptor (AHR).[4][5][6] This guide postulates that 5-methoxy-indole-3-glycine is a bioactive molecule with a high potential to modulate AHR signaling, representing an unexplored link between plant, microbial, and human metabolic pathways.[5]
Physicochemical and Structural Properties
Direct experimental data for 5-methoxy-indole-3-glycine is not widely available. However, we can infer its properties with high confidence from its precursors, 5-methoxyindole and related indole-glycine conjugates.
| Property | Inferred Value / Description | Source(s) & Rationale |
| IUPAC Name | 2-((5-methoxy-1H-indol-3-yl)amino)acetic acid | --- |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Derived from structure |
| Molecular Weight | ~220.23 g/mol | Calculated from formula |
| Appearance | Likely a white to light-brownish crystalline powder | Based on 5-methoxyindole[3] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and hot methanol. The glycine moiety may slightly increase aqueous solubility compared to 5-methoxyindole alone. | Based on 5-methoxyindole[3] and general indole properties. |
| Stability | Should be stored in a dark, cool place. Like many indole derivatives, it is likely sensitive to light and strong acids. | Based on 5-methoxyindole stability[3] |
| pKa | Expected to have at least two pKa values corresponding to the carboxylic acid (~2-3) and the indole nitrogen (~16-17). | Based on standard amino acid and indole chemistry. |
Synthesis Strategy: Uncatalyzed Friedel-Crafts Reaction
The synthesis of indol-3-yl-glycine derivatives can be achieved efficiently through a one-pot, three-component Friedel-Crafts reaction in an aqueous medium. This approach is environmentally benign, proceeds at ambient temperature, and often results in near-quantitative yields without the need for a catalyst.[1] The causality behind this choice rests on its high efficiency and simplicity, avoiding harsh conditions that could degrade the methoxy-substituted indole ring.
Proposed Synthetic Workflow
Caption: Proposed workflow for the one-pot synthesis of 5-methoxy-indole-3-glycine derivatives.
Detailed Experimental Protocol
-
Reagent Preparation: In a suitable reaction vessel, dissolve 5-methoxyindole (1 equiv.) in water at ambient temperature.
-
Reaction Initiation: To the stirred solution, add glyoxylic acid (1 equiv.) followed by the dropwise addition of a primary aliphatic amine (e.g., methylamine, 1 equiv.).
-
Reaction Monitoring: Continue stirring the mixture at ambient temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A precipitate is expected to form as the reaction proceeds to completion.
-
Product Isolation: Once the reaction is complete (typically a few hours), collect the precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water. Purify the product by trituration in hot methanol, followed by trituration in hot ethyl acetate to remove any unreacted starting materials or side products.[1]
-
Drying and Characterization: Dry the purified white solid under a vacuum. Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Hypothesized Biological Activity and Mechanism of Action
Primary Target: The Aryl Hydrocarbon Receptor (AHR)
The most compelling hypothesis for the biological activity of 5-methoxy-indole-3-glycine is its function as a ligand for the Aryl Hydrocarbon Receptor (AHR). AHR is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and intestinal barrier function.
Causality: Studies on the closely related indole-3-acetic acid (IAA) have shown that its glycine conjugate, IAA-Glycine, is a direct and potent agonist of the human AHR at physiological concentrations.[4][5][6] This conjugation is a conserved metabolic step in both host and microbiota to facilitate elimination.[4] However, this "elimination" product retains significant biological activity.[5] Given that 5-methoxy-indole-3-glycine shares this core indole-glycine structure, it is highly probable that it also functions as an AHR ligand.
AHR Signaling Pathway
Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Mechanism Explained:
-
Ligand Binding: In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins like HSP90. 5-methoxy-indole-3-glycine, as a putative ligand, enters the cell and binds to AHR.
-
Activation and Translocation: This binding event causes a conformational change, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal. The activated ligand-AHR complex then translocates into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the AHR complex dimerizes with the AHR Nuclear Translocator (ARNT).
-
Gene Transcription: This AHR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. Target genes include metabolic enzymes (e.g., CYP1A1) and immune-modulating cytokines (e.g., IL-22).
Experimental Protocol for Biological Evaluation
To validate the hypothesis that 5-methoxy-indole-3-glycine is an AHR agonist, a cell-based reporter gene assay is the gold standard. This protocol is self-validating as it includes positive and negative controls to ensure the observed effects are specific to AHR activation.
AHR Reporter Gene Assay Workflow
Caption: Experimental workflow for an AHR luciferase reporter gene assay.
Detailed Assay Protocol
-
Cell Seeding: Plate HepG2-C3 cells (human hepatoma cells stably transfected with an XRE-luciferase reporter construct) in a 96-well white, clear-bottom plate at a density of 20,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of 5-methoxy-indole-3-glycine in DMSO, and then dilute further in cell culture media to the final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compound, vehicle control (DMSO), or a known AHR agonist as a positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Luminescence Reading: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which quantifies the compound's potency as an AHR agonist.
Applications in Research and Drug Development
The potential of 5-methoxy-indole-3-glycine as an AHR ligand opens several avenues for research and therapeutic development:
-
Probing AHR Biology: As a novel endogenous-like metabolite, it can be used as a research tool to study the nuanced roles of AHR activation in different tissues, particularly in the gut-liver axis where indole metabolism is prominent.[4]
-
Immunomodulation: AHR activation is crucial for maintaining immune homeostasis at barrier surfaces. This compound could serve as a scaffold for developing drugs to treat inflammatory bowel disease (IBD) or other autoimmune conditions.[7]
-
Metabolic Diseases: AHR signaling has been linked to the regulation of lipid metabolism and glucose sensitivity.[4] Further investigation could explore the potential of 5-methoxy-indole-3-glycine derivatives in managing metabolic syndrome.
-
Antimicrobial Development: The indole core itself is known to be a key component in compounds with antimicrobial properties.[8] The unique structure of 5-methoxy-indole-3-glycine could be explored for novel antibacterial or antifungal activities.
Safety and Handling
While specific toxicity data for 5-methoxy-indole-3-glycine is unavailable, safety precautions should be based on its precursor, 5-methoxyindole.
-
Hazard Classification: 5-methoxyindole is classified as an irritant.[9] It may cause skin, eye, and respiratory irritation.[3][9]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion and Future Directions
5-methoxy-indole-3-glycine stands as a promising yet under-investigated non-proteinogenic amino acid. By synthesizing data from its structural relatives, we can confidently hypothesize its role as a novel AHR ligand. This guide provides a foundational framework, from a robust synthesis protocol to a validated biological assay, for researchers to begin exploring its true potential.
Future work should focus on confirming its AHR activity, determining its binding affinity and selectivity, and profiling its effects in more complex in vitro and in vivo models of immune and metabolic disease. Elucidating the full spectrum of its biological properties will pave the way for its use as both a valuable research tool and a potential starting point for new therapeutic agents.
References
-
Title: Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands Source: ResearchGate URL: [Link]
-
Title: Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands Source: bioRxiv URL: [Link]
-
Title: Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 5-Methoxyindole | C9H9NO | CID 13872 Source: PubChem - NIH URL: [Link]
-
Title: Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review Source: Progress in Chemical and Biochemical Research URL: [Link]
-
Title: A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study Source: RSC Publishing URL: [Link]
-
Title: 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 Source: PubChem - NIH URL: [Link]
-
Title: Synthesis of 5-methoxy-indole Source: PrepChem.com URL: [Link]
-
Title: Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands Source: PMC - NIH URL: [Link]
Sources
- 1. Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands | bioRxiv [biorxiv.org]
- 6. Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine's Immunosuppressive Mechanism and Pathophysiological Application - Amerigo Scientific [amerigoscientific.com]
- 8. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
